2-(But-3-en-1-yloxy)ethan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yloxy)ethan-1-ol typically involves the reaction of 3-buten-1-ol with ethylene oxide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the hydroxyl group on the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions . This method ensures high yield and purity of the product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethers.
Scientific Research Applications
2-(But-3-en-1-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving ether and alcohol functional groups.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(But-3-en-1-yloxy)ethan-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(But-2-en-1-yloxy)ethan-1-ol: Similar structure but with a different position of the double bond.
2-(But-3-yn-1-yloxy)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2-(But-3-en-1-yloxy)ethan-1-ol is unique due to its specific ether linkage and hydroxyl group, which confer distinct chemical reactivity and versatility in various applications .
Properties
IUPAC Name |
2-but-3-enoxyethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLKIMQQZQBRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85600-94-8 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |
Record name | Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85600-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801224308 | |
Record name | Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85600-94-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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